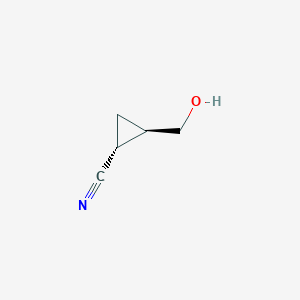
methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a prevalent moiety in many natural products and drugs . The compound also includes a methoxybenzoyl group and an iodine atom, which can significantly influence its chemical properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized using various methods that have been developed over the years . For instance, one common method involves starting from 2-methyl-3-nitroaniline and using sodium nitrite (NaNO2) and potassium iodide (KI) to afford the 1-iodo-2-methyl-3-nitrobenzene .Applications De Recherche Scientifique
Synthesis and Functionalization
- Synthesis of Derivatives : Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can be used as a starting material for synthesizing various derivatives. For instance, the reaction with selenium dioxide in specific conditions can produce 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing its versatility in creating heterocyclic compounds (Velikorodov et al., 2016).
Chemical Transformations
- Heck Reaction in Synthesis : The compound plays a role in the Heck reaction, a palladium-catalyzed process used to couple aryl halides with alkenes. This reaction path is significant in organic chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products (Ture et al., 2011).
Structural Analysis
- Crystal Structure Analysis : Analyzing the crystal structure of analogs of this compound, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, provides insights into bond distances, angles, and steric strains. This information is crucial for understanding the physical and chemical properties of these compounds, which can guide their use in various applications (Loll et al., 1996).
Propriétés
IUPAC Name |
methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHXPVJKYBXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)


![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)